molecular formula C12H14O3 B1621260 6-Hydroxy-1-phenylhexane-1,3-dione CAS No. 23894-54-4

6-Hydroxy-1-phenylhexane-1,3-dione

Cat. No. B1621260
CAS RN: 23894-54-4
M. Wt: 206.24 g/mol
InChI Key: ABRRTHDEPSSYPT-UHFFFAOYSA-N
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Patent
US05344992

Procedure details

60.0 g of acetophenone, 47.4 g of butyrolactone and 99.0 g of sodium methylate (30% solution in methanol) are reacted in the same manner as described in Example 8. After working up as described in Example 8, the product precipitates from the mother solution after several hours. The precipitate is isolated by filtration, washed with water and dried to constant weight under vacuum at ca. 30° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
47.4 g
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[C:10]1(=[O:15])[O:14][CH2:13][CH2:12][CH2:11]1.C[O-].[Na+]>>[OH:15][CH2:10][CH2:11][CH2:12][C:13](=[O:14])[CH2:2][C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
47.4 g
Type
reactant
Smiles
C1(CCCO1)=O
Name
Quantity
99 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product precipitates from the mother solution after several hours
CUSTOM
Type
CUSTOM
Details
The precipitate is isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried to constant weight under vacuum at ca. 30° C.

Outcomes

Product
Name
Type
Smiles
OCCCC(CC(=O)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.